molecular formula C7H16N2 B6227403 3-(azetidin-1-yl)butan-1-amine CAS No. 1782531-24-1

3-(azetidin-1-yl)butan-1-amine

Cat. No.: B6227403
CAS No.: 1782531-24-1
M. Wt: 128.2
InChI Key:
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Description

This compound is characterized by its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a butan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-1-yl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts like copper(II) triflate can significantly enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(azetidin-1-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted azetidines .

Scientific Research Applications

3-(azetidin-1-yl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of polyamines and other complex molecules.

    Biology: Investigated for its potential as a non-viral gene transfection agent.

    Medicine: Explored for its potential therapeutic applications, including as a synthetic cannabinoid.

    Industry: Utilized in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and chelation agents.

Mechanism of Action

The mechanism of action of 3-(azetidin-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. As a synthetic cannabinoid, it binds to cannabinoid receptors in the body, mimicking the effects of natural cannabinoids. This interaction can modulate various physiological processes, including pain perception, mood, and appetite. Additionally, its role in gene transfection involves the delivery of genetic material into cells, facilitating the expression of desired genes .

Comparison with Similar Compounds

    Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also used in polymerization and as building blocks for complex molecules.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles, pyrrolidines are commonly used in medicinal chemistry and organic synthesis.

    Piperidines: Six-membered nitrogen-containing heterocycles, piperidines are widely used in pharmaceuticals and agrochemicals.

Uniqueness: 3-(azetidin-1-yl)butan-1-amine stands out due to its four-membered azetidine ring, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles.

Properties

CAS No.

1782531-24-1

Molecular Formula

C7H16N2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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